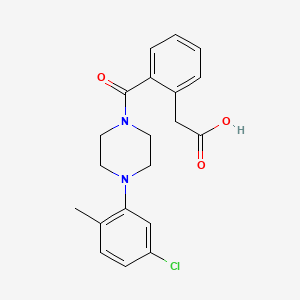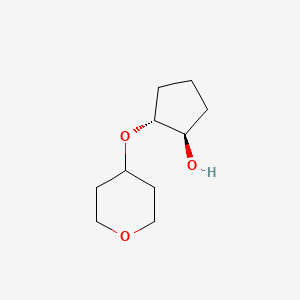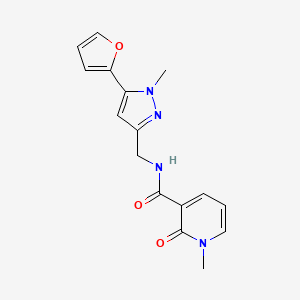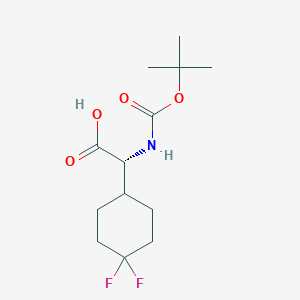
2-(2-((4-(5-Chloro-2-methylphenyl)piperazinyl)carbonyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Dieckmann Cyclization in Synthesis
Dieckmann cyclization, a method for forming piperazine-2,5-diones from specific substructures, showcases the compound's relevance in synthetic routes. This technique is utilized for constructing piperazine derivatives by cyclizing chains that include terminal methylene groups activated by various functional groups. The process begins with β-(alkylamino)alcohols or related starting materials, proceeding through standard acylation and oxidation steps, demonstrating the compound's utility in synthesizing complex cyclic structures (Aboussafy & Clive, 2012).
Antimicrobial and Antioxidant Agents
The compound's framework serves as a precursor for synthesizing derivatives with antimicrobial and antioxidant properties. For instance, novel compounds bearing the pyrazolyl moiety, synthesized through reactions involving 2-aminobenzoic acid, displayed significant antimicrobial and antioxidant activities. This application illustrates the compound's role in generating new molecules with potential therapeutic benefits (Haneen et al., 2019).
Anticancer Activity
A series of novel carbazole derivatives were synthesized starting from carbazole, leading to compounds with significant antibacterial, antifungal, and anticancer activities. This application highlights the potential of piperazine-1-yl) methyl derivatives in the development of new anticancer agents, specifically active against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).
N-Acyliminium Ion Chemistry
The synthesis of 2,6-bridged piperazine-3-ones via N-acyliminium ion chemistry from alpha-amino acids showcases another application in synthetic organic chemistry. This method involves selective reduction and trapping of N-acyliminium ions by nucleophilic side chains, illustrating the compound's utility in generating structurally diverse piperazine derivatives (Veerman et al., 2003).
Synthesis of Chiral Esters
The synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters from L- or D-serine demonstrates the compound's application in producing stereochemically complex molecules. These esters are designed for presenting an aspartic acid side chain, highlighting its role in the synthesis of compounds with specific stereochemical configurations (Kogan & Rawson, 1992).
Properties
IUPAC Name |
2-[2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-14-6-7-16(21)13-18(14)22-8-10-23(11-9-22)20(26)17-5-3-2-4-15(17)12-19(24)25/h2-7,13H,8-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGYJBKURNAYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=CC=C3CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine](/img/structure/B2884575.png)


![tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate](/img/structure/B2884582.png)
![3-amino-2-[(2,5-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2884586.png)


![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride](/img/structure/B2884589.png)
![N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2884590.png)
![Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2884592.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride](/img/structure/B2884594.png)
![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2884595.png)
